3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline
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Overview
Description
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 6-tert-butyl-2-chloroquinoline with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or quinoline ketones.
Reduction: Formation of reduced quinoline derivatives with modified substituents.
Scientific Research Applications
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is employed in studying the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinoline core can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromopropyl)-2-chloroquinoline
- 6-tert-Butyl-2-chloroquinoline
- 3-(3-Bromopropyl)-quinoline
Uniqueness
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline is unique due to the combination of its substituents. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. The bromopropyl group offers a site for further functionalization, making it a versatile intermediate in synthetic chemistry. The chloroquinoline core is known for its biological activity, making this compound a valuable scaffold for drug development.
Properties
IUPAC Name |
3-(3-bromopropyl)-6-tert-butyl-2-chloroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClN/c1-16(2,3)13-6-7-14-12(10-13)9-11(5-4-8-17)15(18)19-14/h6-7,9-10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOMFUBANZSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(N=C2C=C1)Cl)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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